molecular formula C9H8BrNO3 B1368262 4-Bromo-2-acetamidobenzoic acid CAS No. 101861-53-4

4-Bromo-2-acetamidobenzoic acid

Cat. No. B1368262
CAS RN: 101861-53-4
M. Wt: 258.07 g/mol
InChI Key: HODOWTASDNNNCT-UHFFFAOYSA-N
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Description

4-Bromo-2-acetamidobenzoic acid is a compound with the linear formula C9H8BrNO3 . It is functionally related to 4-acetamidobenzoic acid, which is an amidobenzoic acid that consists of benzoic acid bearing an acetamido substituent at position 4 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-acetamidobenzoic acid consists of a benzene ring bearing a bromo substituent at position 4, an acetamido substituent at position 2, and a carboxylic acid group .


Physical And Chemical Properties Analysis

4-Bromo-2-acetamidobenzoic acid is a powder with a melting point of 217-222°C . It has a molecular weight of 258.07 .

Scientific Research Applications

Metabolic Pathways

  • Metabolic Studies : 4-Bromo-2-acetamidobenzoic acid is involved in metabolic pathways. For instance, its derivative, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), undergoes oxidative deamination resulting in various metabolites, as demonstrated in studies with human, monkey, dog, rabbit, rat, and mouse hepatocytes. This research is crucial for understanding the metabolism and possible toxic effects of related compounds (Carmo et al., 2005).

Physical and Chemical Properties

  • Sublimation and Fusion Processes : Research on isomers of acetamidobenzoic acid, including 2-acetamidobenzoic acid, focuses on their sublimation and fusion processes. The thermodynamic parameters of these processes, along with their relationships with crystal structures, have been extensively studied (Manin et al., 2014).
  • Structure-Property Relationships : The study of structure-property relationships in halogenbenzoic acids, which include 4-bromobenzoic acid derivatives, provides insights into their thermodynamics of sublimation, fusion, vaporization, and solubility. This research is significant for understanding the specific interactions in the liquid and crystal phases of these compounds (Zherikova et al., 2016).

Synthesis and Applications

  • Synthesis of Condensed γ-Lactams and Xanthones : The compound is used in the synthesis of various chemical structures. For example, alkylation of cyclic-1,3-diones with brominated derivatives can lead to the formation of condensed γ-lactam heterocycles and substituted xanthone derivatives, indicating its role in complex chemical syntheses (Chandrasekhar et al., 2000).
  • Catalyst-free P-C Coupling Reactions : The compound is involved in catalyst-free P-C coupling reactions, demonstrating its utility in organic synthesis and chemical reactions under specific conditions, such as microwave irradiation in water (Jablonkai & Keglevich, 2015).
  • Antimicrobial Applications : Derivatives of brominated compounds, including 4-bromo-2-acetamidobenzoic acid, have been synthesized and evaluated for antibacterial and antifungal activities, highlighting their potential application in antimicrobial research (Fuloria et al., 2014).

Biological and Medicinal Research

  • Radical Scavenging Activity : Nitrogen-containing bromophenols, related to bromobenzoic acids, show potent scavenging activity against radicals, which could have implications for their use in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Safety and Hazards

4-Bromo-2-acetamidobenzoic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Mechanism of Action

Target of Action

It is known that this compound is an acetyl derivative of para-aminobenzoic acid . Therefore, it may interact with similar biological targets as para-aminobenzoic acid, such as enzymes involved in folate synthesis.

Mode of Action

Based on its structural similarity to para-aminobenzoic acid, it may act as a competitive inhibitor of enzymes involved in folate synthesis . This could result in decreased production of folate, an essential cofactor for various cellular processes.

Biochemical Pathways

4-Bromo-2-acetamidobenzoic acid may affect the folate synthesis pathway due to its structural similarity to para-aminobenzoic acid . Folate is crucial for DNA synthesis and repair, methylation reactions, and amino acid synthesis. Therefore, inhibition of folate synthesis could have downstream effects on these processes.

Result of Action

The molecular and cellular effects of 4-Bromo-2-acetamidobenzoic acid’s action would depend on its specific targets and mode of action. If it does inhibit folate synthesis, this could lead to decreased DNA synthesis and repair, altered methylation reactions, and disrupted amino acid synthesis .

properties

IUPAC Name

2-acetamido-4-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODOWTASDNNNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557772
Record name 2-Acetamido-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-acetamidobenzoic acid

CAS RN

101861-53-4
Record name 2-Acetamido-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-acetamidobenzoic acid
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